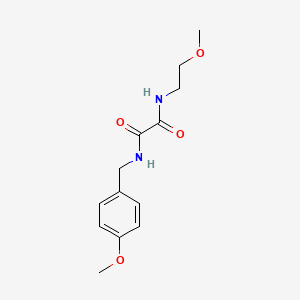![molecular formula C15H20N4O2 B5122638 N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. MPHP-2201 has been used in scientific research to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.
作用机制
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain, inflammation, and immune function. When N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide binds to these receptors, it activates a signaling cascade that leads to the effects of cannabinoids in the body.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate immune function. N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
实验室实验的优点和局限性
One advantage of using N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide in lab experiments is its potent activity at the CB1 and CB2 receptors, which allows for the investigation of the effects of cannabinoids on the body. However, one limitation of using N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is its potential for abuse and addiction, which must be carefully considered when designing experiments.
未来方向
There are several future directions for research on N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. One area of interest is its potential as a treatment for chronic pain and inflammation. Further research is needed to investigate its efficacy and safety in this context. Another area of interest is its potential as an anti-cancer agent, which requires further investigation to determine its mechanisms of action and potential therapeutic applications. Additionally, more research is needed to investigate the long-term effects of N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide on the body, including its potential for addiction and abuse.
合成方法
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with 1-methyl-4-piperidone to form the intermediate 4-methyl-1-(4-methylphenyl)-3-piperidinone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide.
科学研究应用
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been used in scientific research to investigate the effects of cannabinoids on the body. It has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-3-5-12(6-4-11)16-14(20)15(21)18-17-13-7-9-19(2)10-8-13/h3-6H,7-10H2,1-2H3,(H,16,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URITZXWPKPKTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)
![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)

![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)

![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
